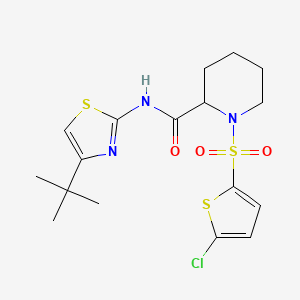![molecular formula C22H24N4 B2594316 11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 371124-42-4](/img/structure/B2594316.png)
11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile” is a chemical substance with the molecular formula C22H24N4 . It has a molecular weight of 344.463 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Physical and Chemical Properties Analysis
The compound has a molecular weight of 344.463 . The density of the compound is approximately 1.3±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point were not available in the search results .Aplicaciones Científicas De Investigación
Applications in Tuberculosis Treatment
Rifapentine and Moxifloxacin Reevaluation
Rifapentine and moxifloxacin have been explored for their potential to improve chemotherapy for tuberculosis. Despite promising initial results, rifapentine's efficacy in short-term clinical trials has led to a reevaluation. Moxifloxacin has shown potential to enhance standard drug regimen activity when substituted for ethambutol, prompting studies aimed at shortening treatment durations for drug-susceptible TB (Grosset et al., 2012).
CNS Drug Development
Guanidine Group in CNS Drugs
The guanidine group in compounds like 2-aminobenzimidazole and albendazole is highlighted for its potential in CNS drug development. Such groups, when bonded to a benzazole ring, could alter the biological activity of these heterocycles, indicating a direction for synthesizing more potent CNS drugs (Rosales-Hernández et al., 2022).
Anticancer Agents
Isoxazoline Derivatives in Cancer
Isoxazoline derivatives, a part of the azoles family, have shown significance in medicinal chemistry as anticancer agents. This review focuses on natural sources of isoxazoline derivatives, their isolation, and synthetic pathways, highlighting their potential as chemotherapeutic candidates (Kaur et al., 2014).
Antiprotozoal Drugs
8-Aminoquinoline Analogs
Recent efforts have focused on developing 8-aminoquinoline analogs with broader efficacy and reduced toxicity. These efforts include the discovery of tafenoquine for malaria prophylaxis and sitamaquine for treating visceral leishmaniasis. The pursuit of analogs with reduced toxicity and potent antimalarial action, such as NPC1161B, underscores the ongoing innovation in antiprotozoal drug development (Tekwani & Walker, 2006).
Mecanismo De Acción
Mode of Action
The compound 11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile, like indenoisoquinolines, is believed to interact with its target by trapping Top1-DNA cleavage complexes . This interaction results in the stabilization of these complexes, leading to the inhibition of Top1 activity .
Biochemical Pathways
Given its similarity to indenoisoquinolines, it may affect the dna replication and transcription pathways by inhibiting top1 .
Result of Action
Based on its similarity to indenoisoquinolines, it may lead to the inhibition of dna replication and transcription, potentially causing cell death .
Safety and Hazards
The search results did not provide specific safety and hazard information for this compound . It’s important to handle all chemical substances with appropriate safety measures, including the use of personal protective equipment and working in a suitable environment. For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS).
Propiedades
IUPAC Name |
11-(azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4/c23-15-18-16-9-3-4-10-17(16)22(25-13-7-1-2-8-14-25)26-20-12-6-5-11-19(20)24-21(18)26/h5-6,11-12H,1-4,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSPWIHJJPEGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2594233.png)
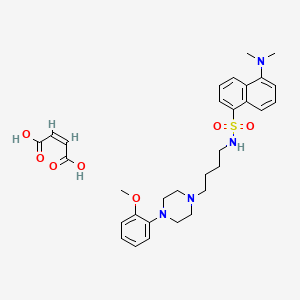
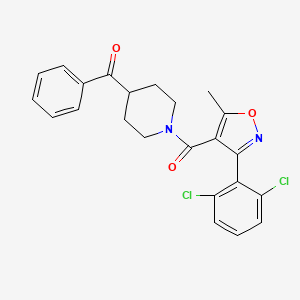

![7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2594241.png)
![4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide](/img/structure/B2594242.png)
![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B2594244.png)
![2-Chloro-6-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2594245.png)
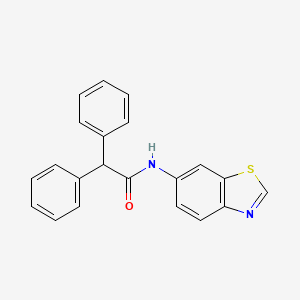
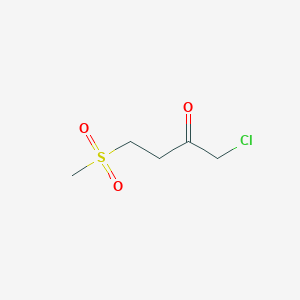

![5-Methoxyspiro[2.3]hexan-1-amine hydrochloride](/img/structure/B2594252.png)
![N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2594254.png)
